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molecular formula C10H4ClFN2O B8770624 4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile

4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile

Cat. No. B8770624
M. Wt: 222.60 g/mol
InChI Key: HQWUPLKDABZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780996B2

Procedure details

A mixture of 6-benzyloxy-4-chloro-7-fluoro-3-quinolinecarbonitrile (733 mg, 2.34 mmol) and 1 mL of thioanisole in 12 mL of trifluoroacetic acid is heated at reflux for 9 hours then concentrated in vacuo. The residue is treated with ice water and then basified to pH 9-10 by the addition of aqueous ammonium hydroxide. The resultant solid is collected by filtration and washed with diethyl ether. The filtrate is extracted with 10% methanol in ethyl acetate. The organic layer is dried over sodium sulfate, filtered and concentrated in vacuo. The residue is combined with the solid obtained initially, and this material is dissolved in 5% methanol in ethyl acetate and absorbed onto silica gel. Purification by flash column chromatography eluting with a gradient of hexane to increasing amounts of ethyl acetate in hexane to 5% methanol in ethyl acetate provides 260 mg of 4-chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile, mp>250° C.
Quantity
733 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[F:19])[N:15]=[CH:14][C:13]([C:20]#[N:21])=[C:12]2[Cl:22])C1C=CC=CC=1.C1(SC)C=CC=CC=1>FC(F)(F)C(O)=O.CO.C(OCC)(=O)C>[Cl:22][C:12]1[C:11]2[C:16](=[CH:17][C:18]([F:19])=[C:9]([OH:8])[CH:10]=2)[N:15]=[CH:14][C:13]=1[C:20]#[N:21]

Inputs

Step One
Name
Quantity
733 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(C=NC2=CC1F)C#N)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
12 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 hours
Duration
9 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is treated with ice water
ADDITION
Type
ADDITION
Details
basified to pH 9-10 by the addition of aqueous ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
The resultant solid is collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with 10% methanol in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
obtained initially
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane
TEMPERATURE
Type
TEMPERATURE
Details
to increasing amounts of ethyl acetate in hexane to 5% methanol in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)O)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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